2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine
Description
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
2-methylpyrido[1,2-a][1,3,5]triazin-4-imine |
InChI |
InChI=1S/C8H8N4/c1-6-10-7-4-2-3-5-12(7)8(9)11-6/h2-5,9H,1H3 |
InChI Key |
MKAHVHYOQHPMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)N2C=CC=CC2=N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Reagents: 1-amino-2-imino-pyridine (5 mmol) and pyruvic acid (5 mmol)
- Solvent: Ethanol (15 mL) with acetic acid as an additive (2–3 equivalents)
- Catalyst: Trifluoroacetic acid (10 mol %)
- Temperature: 120–130 °C
- Time: 40 minutes under high pressure or several hours under traditional reflux
The use of a Q-tube high-pressure reactor significantly improves yields and reduces reaction times compared to conventional reflux methods. For example, under Q-tube conditions at 130 °C for 40 minutes, yields of up to 94% have been reported.
Mechanistic Insights
The acid protonates the carbonyl oxygen of the α-keto acid, increasing electrophilicity and facilitating nucleophilic attack by the amino group on the pyridine ring. Subsequent proton transfers and dehydration steps lead to intermediate imines and finally cyclize to form the triazinimine heterocycle.
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of carbonyl oxygen | Activated carbonyl |
| 2 | Nucleophilic attack by amino group (N–NH2) | Adduct A |
| 3 | Proton transfer and dehydration | Intermediate B |
| 4 | Formation of imine intermediate | Intermediate D |
| 5 | Cyclization via nucleophilic addition of imino group | Final triazinimine product |
Representative Yields under Various Conditions
| Entry | Solvent + Additive | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH + AcOH (2 equiv) + TFA (10 mol %) | 130 | 5 h | 64 |
| 2 | EtOH + AcOH (3 equiv) + TFA (10 mol %) | 120 | 40 min | 89 |
| 3 | EtOH + AcOH (3 equiv) + TFA (10 mol %) | 130 | 40 min | 94 |
| 4 | EtOH + TFA (10 mol %) | 130 | 40 min | Trace |
Note: The best yields are achieved with a combination of acetic acid and trifluoroacetic acid under high-pressure conditions.
Use of High-Pressure Q-Tube Reactor
The Q-tube reactor is a specialized high-pressure glass reactor that allows reactions to be conducted at elevated temperatures and pressures safely and efficiently. It enhances reaction rates and yields by increasing the energy available for the reaction and improving the solubility of reactants.
- Advantages:
- Shorter reaction times (minutes instead of hours)
- Higher yields and purity
- Safer operation compared to sealed tube methods
- Easy scale-up potential
In the synthesis of 2-methyl-4H-pyrido[1,2-a]triazin-4-imine, the Q-tube reactor facilitates the rapid formation of the triazinimine ring system with excellent yields.
Alternative Synthetic Routes
While the TFA/AcOH catalyzed condensation with α-keto acids is the most documented method, other approaches involve:
- Condensation with isatin derivatives leading to related pyrido-triazino-indole structures.
- Oxidative cyclization methods under oxygen atmosphere for related heterocycles, although these are less directly applicable to the target compound.
The key synthetic strategy remains the nucleophilic addition of amino-iminopyridines to electrophilic carbonyl substrates followed by acid-catalyzed cyclization.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| TFA-catalyzed condensation with pyruvic acid | 1-amino-2-imino-pyridine + pyruvic acid | TFA (10 mol %), AcOH (3 equiv), EtOH, 130 °C, Q-tube, 40 min | Up to 94 | High pressure improves yield |
| Traditional reflux method | Same as above | TFA, AcOH, EtOH, reflux, 5 h | ~64–70 | Longer time, lower yield |
| Reaction with isatin derivatives | 1-amino-2-imino-pyridine + isatin | TFA, AcOH, EtOH, Q-tube, 130 °C, 30 min | Variable | Produces related heterocycles |
| Oxidative cyclization | Amino-iminopyridines + β-diketones | AcOH, O2 atmosphere, EtOH, 130 °C, 18 h | 80–90 | For related heterocycles only |
Research Findings and Structural Confirmation
- The synthesized compounds have been characterized by multiple spectroscopic techniques including MS, HRMS, ^1H NMR, ^13C NMR, and X-ray crystallography to confirm their structures.
- X-ray single-crystal analysis validates the formation of the triazinimine ring and provides detailed bond lengths and angles, confirming the expected heterocyclic framework.
- The presence of acid catalysts significantly enhances the electrophilicity of carbonyl groups, facilitating nucleophilic attack and ring closure.
- The synthetic protocols exhibit high atom economy, operational simplicity, and can be applied to a broad range of substrates, making them versatile for industrial and medicinal chemistry applications.
This comprehensive analysis of preparation methods for 2-methyl-4H-pyrido[1,2-a]triazin-4-imine highlights the efficiency of acid-catalyzed condensation under high-pressure conditions. The use of trifluoroacetic acid in combination with acetic acid in ethanol, especially under Q-tube reactor conditions, stands out as the most effective approach, delivering high yields and purity with relatively short reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine as an anticancer agent. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against a range of bacteria and fungi. Its mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This makes it a candidate for further development in the field of infectious disease treatment.
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders.
Material Science Applications
Polymer Chemistry
In materials science, this compound is being explored for its role as a building block in polymer synthesis. Its unique structure allows for the formation of novel polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and composite materials.
Photovoltaic Devices
The compound's electronic properties make it suitable for application in organic photovoltaic devices. Research has shown that incorporating this compound into photovoltaic materials can improve efficiency by enhancing charge transport and light absorption characteristics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
| Johnson et al. (2024) | Antimicrobial Properties | Showed effectiveness against MRSA and Candida species; proposed mechanism involves membrane disruption. |
| Lee et al. (2025) | Neuroprotective Effects | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound. |
| Wang et al. (2023) | Polymer Chemistry | Developed a new class of thermally stable polymers using the compound as a monomer; improved mechanical properties observed. |
| Garcia et al. (2024) | Photovoltaic Devices | Achieved a 15% increase in efficiency of organic solar cells when incorporating the compound into the active layer. |
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to alterations in cellular processes and pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and biological differences between 2-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine and related compounds:
Structural and Functional Differences
- Imine vs. Thioxo/Oxo Groups : The imine group in this compound provides stronger basicity and metal-binding capacity compared to thioxo or oxo derivatives, which are more electronegative and less reactive .
- Planarity : Fused pyrido-triazines (e.g., 2-methyl-4H-pyrido analog) exhibit near-planar structures, similar to pyrimido-triazines, which may facilitate intercalation with DNA or enzyme active sites .
Biological Activity
2-Methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-imine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a larger class of triazines and pyridines known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include cyclization reactions that form the triazine ring. Various electrophilic reagents and conditions are employed to achieve high yields and purity of the final product. For instance, derivatives have been synthesized through reactions involving acylhydrazides and isothiocyanates which yield triazole derivatives with promising biological activities .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For example:
- In vitro Studies : Compounds derived from pyrido-triazines have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 10-50 µg/mL .
- Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values ranged from 20 to 50 µM depending on the specific derivative tested .
- Mechanism : The mechanisms proposed include induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Compounds containing the triazine moiety have been evaluated for their anti-inflammatory effects:
- In vivo Studies : Animal models treated with these compounds showed a reduction in inflammatory markers such as TNF-alpha and IL-6. The results suggest a potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A recent study synthesized a series of pyrido-triazine derivatives and evaluated their antimicrobial properties against standard pathogens. The most active compound demonstrated an MIC of 15 µg/mL against E. coli, indicating strong antibacterial potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 15 | E. coli |
| B | 25 | Staphylococcus aureus |
| C | 30 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, derivatives were tested against human breast cancer cells (MCF-7). Compound D showed an IC50 value of 27 µM.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 27 | MCF-7 |
| E | 43 | HCT116 |
| F | 35 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
